4-oxo-4-(4-phenoxyphenyl)-N-3-pyridinylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-4-(4-phenoxyphenyl)-N-3-pyridinylbutanamide, also known as GW501516, is a synthetic drug that has gained attention for its potential use in scientific research. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and is known for its ability to enhance endurance and promote fat burning.
Wirkmechanismus
4-oxo-4-(4-phenoxyphenyl)-N-3-pyridinylbutanamide works by activating PPARδ, which is a nuclear receptor that regulates gene expression. Activation of PPARδ leads to increased expression of genes involved in fatty acid metabolism, glucose uptake, and mitochondrial biogenesis. This results in increased energy production and improved endurance.
Biochemical and Physiological Effects:
This compound has been shown to increase fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle. It also increases the expression of genes involved in lipid metabolism and energy production. In addition, this compound has been shown to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-oxo-4-(4-phenoxyphenyl)-N-3-pyridinylbutanamide in lab experiments is its ability to enhance endurance and promote fat burning, which can be useful in studying metabolic disorders and exercise physiology. However, one limitation is that its long-term effects on human health are not fully understood.
Zukünftige Richtungen
Future research on 4-oxo-4-(4-phenoxyphenyl)-N-3-pyridinylbutanamide could focus on its potential use in treating metabolic disorders, improving athletic performance, and reducing inflammation and oxidative stress. It could also investigate the long-term effects of this compound on human health and explore its potential as a therapeutic agent for other conditions.
Synthesemethoden
The synthesis of 4-oxo-4-(4-phenoxyphenyl)-N-3-pyridinylbutanamide involves several steps, starting from the reaction of 4-bromophenylhydrazine with 3-chloropyridine to form the hydrazone intermediate. This intermediate is then reacted with 4-phenoxybenzaldehyde to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-oxo-4-(4-phenoxyphenyl)-N-3-pyridinylbutanamide has been extensively studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been investigated for its ability to enhance endurance and performance in athletes.
Eigenschaften
IUPAC Name |
4-oxo-4-(4-phenoxyphenyl)-N-pyridin-3-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20(12-13-21(25)23-17-5-4-14-22-15-17)16-8-10-19(11-9-16)26-18-6-2-1-3-7-18/h1-11,14-15H,12-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLAYVNUGNVSBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.